molecular formula C12H11NO2 B2779924 3-(Quinolin-7-yl)propanoic acid CAS No. 1368259-20-4

3-(Quinolin-7-yl)propanoic acid

Cat. No.: B2779924
CAS No.: 1368259-20-4
M. Wt: 201.225
InChI Key: FURFVKMNVNSHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Quinolin-7-yl)propanoic acid is an organic compound featuring a quinoline ring attached to a propanoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is a heterocyclic aromatic organic compound with a wide range of biological activities, making derivatives like this compound valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-7-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and a suitable propanoic acid derivative.

    Reaction Conditions: A common method involves the alkylation of quinoline with a propanoic acid derivative under basic conditions. This can be achieved using reagents such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-7-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce quinoline alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Quinoline carboxylic acids.

    Reduction: Quinoline alcohols.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-(Quinolin-7-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

  • Quinoline-3-carboxylic acid
  • Quinoline-4-carboxylic acid
  • Quinoline-2-carboxylic acid

Comparison: 3-(Quinolin-7-yl)propanoic acid is unique due to the position of the propanoic acid moiety on the quinoline ring. This structural feature can influence its reactivity and biological activity compared to other quinoline carboxylic acids. For instance, the position of the carboxylic acid group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-quinolin-7-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)6-4-9-3-5-10-2-1-7-13-11(10)8-9/h1-3,5,7-8H,4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURFVKMNVNSHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCC(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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